molecular formula C11H10O2 B1595476 1-(2H-chromen-3-yl)ethanone CAS No. 51593-70-5

1-(2H-chromen-3-yl)ethanone

Cat. No. B1595476
CAS RN: 51593-70-5
M. Wt: 174.2 g/mol
InChI Key: SPWAIRGUACCVAD-UHFFFAOYSA-N
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Description

1-(2H-chromen-3-yl)ethanone, also known as coumarin, is a naturally occurring compound found in many plants. It has been used for centuries in traditional medicine to treat a variety of ailments such as inflammation, pain, and fever. In recent years, coumarin has gained attention in the scientific community for its potential therapeutic applications in various fields.

Scientific Research Applications

Green Synthesis and Chemical Study

1-(2H-chromen-3-yl)ethanone has been studied for its green synthesis and chemical properties. The work by Silva et al. (2019) focuses on a solvent-free and acid-free preparation method of this compound, reducing the byproducts usually obtained in classical procedures. This approach aids in the development of environmentally friendly synthetic methods for coumarins, to which 1-(2H-chromen-3-yl)ethanone belongs (Silva, Pinto, Wardell, Wardell, & Souza, 2019).

Synthesis of Novel Chromene Derivatives

The compound has been used in the synthesis of novel chromene derivatives. Rostami-Charati et al. (2012, 2015) describe the synthesis of 9H-furo[2,3-f]chromene-8,9-dicarboxylates using 1-(2H-chromen-3-yl)ethanone. These methods are noted for their efficiency and green synthesis, highlighting the versatility of 1-(2H-chromen-3-yl)ethanone in producing diverse chemical structures (Rostami-Charati, Hossaini, & Khalilzadeh, 2012); (Rostami-Charati, Hossaini, Sheikholeslami-Farahani, Azizi, & Siadati, 2015).

Synthesis of Biologically Relevant Compounds

Xia et al. (2010) utilized 1-(2H-chromen-3-yl)ethanone in synthesizing biologically significant geranylated acetophenones. This synthesis pathway is crucial for producing compounds with potential biological applications, showcasing the compound's role in medicinal chemistry (Xia, Narasimhulu, Li, Shim, & Lee, 2010).

Synthesis of Chemical Sensors

Yu et al. (2017) report the design and synthesis of an Eu-Based β-Diketone-Sensor using a derivative of 1-(2H-chromen-3-yl)ethanone. This research demonstrates the application of 1-(2H-chromen-3-yl)ethanone in developing sensors for detecting ions like Al3+ (Yu, Hou, Bai, Shao, & Niu, 2017).

Diverse Functionalization in Organic Synthesis

Song et al. (2018) have described the use of 1-(2H-chromen-3-yl)ethanone in the synthesis of diversely functionalized 2H-chromenes. This study highlights its utility in palladium-catalyzed cascade reactions, offering insights into its role in complex organic syntheses (Song, Gao, Zhang, & Fan, 2018).

Anti-Inflammatory Activities

Ouf et al. (2015) explored the anti-inflammatory activities of newly synthesized thienochromene derivatives starting from 1-(2H-chromen-3-yl)ethanone. This research underscores the potential pharmacological applications of derivatives synthesized from 1-(2H-chromen-3-yl)ethanone (Ouf, Sakran, & Amr, 2015).

NMR Spectral Assignments

The NMR spectral assignments of novel chromenylchalcones, involving 1-(2H-chromen-3-yl)ethanone, were reported by Yoon et al. (2012). This contributes to the understanding of the chemical structure and properties of chromenylchalcones, aiding in the identification of future compounds in this class (Yoon, Ahn, Hwang, Jo, Kim, Koh, & Lim, 2012).

properties

IUPAC Name

1-(2H-chromen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWAIRGUACCVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199544
Record name 2H-1-Benzopyran, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-chromen-3-yl)ethanone

CAS RN

51593-70-5
Record name 1-(2H-1-Benzopyran-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51593-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran, 3-acetyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2H-chromen-3-yl)ethan-1-one
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Synthesis routes and methods

Procedure details

1.22 g (10 mmol) of salicylaldehyde together with 0.66 g (10 mmol) of 3-oxo-1-butene are added at room temperature to a suspension of 0.14 g (1 mmol) of potassium carbonate in 50 ml of 2™butanone. The mixture is brought to reflux with stirring and this temperature is maintained for 4 hours. The reaction medium is evaporated on a water bath under vacuum and the residue taken up with 100 ml of water and extracted three times with 75 ml of diethyl ether. The organic phases are combined, washed to neutrality with saturated aqueous sodium chloride solution, dried over sodium sulfate and filtered, the filtrate is evaporated on a water bath under vacuum and the product recrystallized in hexane
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
3-oxo-1-butene
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Conti, LP Monaco, N Desideri - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
Following our studies on structure-activity relationships of anti-rhinovirus chromene and chroman derivatives, we designed and synthesized new series of 3-phenylalkyl-2H-chromenes …
Number of citations: 13 www.sciencedirect.com
EO OEt, P EtO - 4H-CHROMEN-4-ONE, 2H-CHROMENE AND … - core.ac.uk
(E)-3-(2H-Chromen-3-yl)-1-phenylprop-2-en-1-one 2a and (E)-3-styryl-2H-chromenes 2b-n were synthesized according to the two step procedure shown in scheme 1. The 2H-chromene…
Number of citations: 3 core.ac.uk
WS Hamama, MA Gouda, MH Badr… - Journal of Heterocyclic …, 2013 - Wiley Online Library
Annulations of 2‐amino‐1,3,4‐thiadiazole (1) with α,β‐unsaturated carbonyl compounds 2, 5, and 9 afforded thiadiazolo[3,2‐a]pyrimidin 3, benzamide 7, and bis‐pyrazole derivative 11. …
Number of citations: 21 onlinelibrary.wiley.com
KY Lee, JM Kim, JN Kim - Bulletin of the Korean Chemical Society, 2003 - koreascience.kr
Chromenes (2H-1-benzopyrane derivatives) have been widely employed as important intermediates in the synthesis of many natural products and medicinal agents. 1 Thus, various …
Number of citations: 43 koreascience.kr
K Bera, S Sarkar, S Biswas, S Maiti… - The Journal of Organic …, 2011 - ACS Publications
An iron-catalyzed intramolecular alkyne−aldehyde metathesis strategy of the alkynyl ether of salicylaldehyde derivatives has been developed which works under mild reaction …
Number of citations: 130 pubs.acs.org
M Alami, JF Peyrat, L Belachmi… - European Journal of …, 2001 - Wiley Online Library
A convergent synthesis of heteroarotinoids 4, 5a, and 5b, bearing chromene rings in association with pyridyl or ethynylpyridyl moieties, from 6‐bromo‐2‐pyridylzinc chloride (11) is …
E Brenna, FG Gatti, L Malpezzi, D Monti… - The Journal of …, 2013 - ACS Publications
A stereoselective synthesis of bicyclic primary or secondary amines, based on tetralin or chroman structural moieties, is reported. These amines are precursors of important active …
Number of citations: 56 pubs.acs.org
BCC Gonzalez - research.rug.nl
The enantioselective Cu-catalysed conjugate addition of organometallic reagents has over the years become a well-established tool for asymmetric CC bond formation. 1–10 Various …
Number of citations: 0 research.rug.nl
S Duggirala, JV Napoleon, RP Nankar… - European journal of …, 2016 - Elsevier
The dual effect of FtsZ inhibition and oxidative stress by a group of 1,2-dihydroquinolines that culminate in bactericidal effect on mycobacterium strains is demonstrated. They inhibited …
Number of citations: 15 www.sciencedirect.com

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